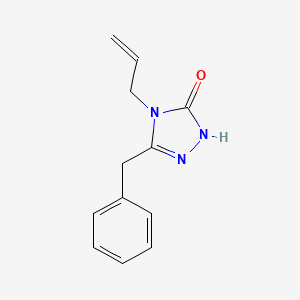![molecular formula C16H22INO5 B4096773 N-[2-(2-iodo-4-methylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4096773.png)
N-[2-(2-iodo-4-methylphenoxy)ethyl]cyclopentanamine;oxalic acid
Overview
Description
N-[2-(2-iodo-4-methylphenoxy)ethyl]cyclopentanamine;oxalic acid is a complex organic compound that features an iodinated phenoxy group attached to an ethyl chain, which is further connected to a cyclopentanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-iodo-4-methylphenoxy)ethyl]cyclopentanamine typically involves multiple steps, including halogenation, etherification, and amination reactions. One common method starts with the iodination of 4-methylphenol to produce 2-iodo-4-methylphenol. This intermediate is then reacted with 2-chloroethylamine under basic conditions to form the corresponding ether. Finally, the cyclopentanamine is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-iodo-4-methylphenoxy)ethyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodinated phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding phenolic acids.
Reduction: Deiodinated phenoxy compounds.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(2-iodo-4-methylphenoxy)ethyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-iodo-4-methylphenoxy)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated phenoxy group is believed to play a crucial role in binding to these targets, thereby modulating their activity. The compound may also influence various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar iodinated phenoxy structure.
N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine: Another compound with a similar core structure but different functional groups.
Uniqueness
N-[2-(2-iodo-4-methylphenoxy)ethyl]cyclopentanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentanamine moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
N-[2-(2-iodo-4-methylphenoxy)ethyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO.C2H2O4/c1-11-6-7-14(13(15)10-11)17-9-8-16-12-4-2-3-5-12;3-1(4)2(5)6/h6-7,10,12,16H,2-5,8-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTNVFREMVYIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC2CCCC2)I.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(furan-2-yl)-2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4096694.png)

![Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]-1,2,4-triazole](/img/structure/B4096717.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4096729.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-[(4-methylphenyl)amino]cyclopentanecarboxamide](/img/structure/B4096741.png)
![5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B4096750.png)
![{2-[bis(1-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4096762.png)

![1-(2-furylmethyl)-4-{[2-(3-methoxyphenyl)azetidin-1-yl]carbonyl}piperidine](/img/structure/B4096775.png)
![N-(2-methoxy-6-methylphenyl)-3-[(3-methylpiperidin-1-yl)methyl]benzamide](/img/structure/B4096776.png)
![N-[4-(2,4-dimethylphenoxy)butyl]-2,3-dimethylcyclohexanamine oxalate](/img/structure/B4096779.png)
![1-[2-[2-(Cyclopentylamino)ethoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4096782.png)
![1-[2-(2,4-Dimethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4096787.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4096794.png)
